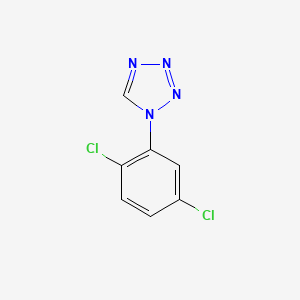

1-(2,5-Dichlorophenyl)tetrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H4Cl2N4 |

|---|---|

Molecular Weight |

215.04 g/mol |

IUPAC Name |

1-(2,5-dichlorophenyl)tetrazole |

InChI |

InChI=1S/C7H4Cl2N4/c8-5-1-2-6(9)7(3-5)13-4-10-11-12-13/h1-4H |

InChI Key |

MYHFHLSNWOQVLU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N2C=NN=N2)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 1 2,5 Dichlorophenyl Tetrazole

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within 1-(2,5-dichlorophenyl)tetrazole. The vibrational modes of the tetrazole ring and the dichlorophenyl substituent give rise to a unique spectral fingerprint.

In the FT-IR spectrum, characteristic absorption bands are observed. The stretching vibrations of the tetrazole ring typically appear in the region of 1640-1560 cm⁻¹ (C=N) and 1120-1080 cm⁻¹ (C-N). researchgate.net The cyclic structure of the tetrazole is often associated with a band between 1100-900 cm⁻¹. researchgate.net For related 5-substituted-1H-tetrazoles, FT-IR spectra have shown bands corresponding to N-H stretching around 3430 cm⁻¹ and C=N stretching of the tetrazole ring at approximately 1432 cm⁻¹. rsc.org

Raman spectroscopy provides complementary information. For tetrazole and its derivatives, Raman spectra can reveal details about the molecular framework. researchgate.net In studies of similar compounds, FT-Raman has been used to identify key vibrational modes. pnrjournal.comnih.gov The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of this compound.

Table 1: Key Vibrational Frequencies for Tetrazole Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | ~3430 | rsc.org |

| C=N Stretch | 1560-1640 | researchgate.net |

| Tetrazole Ring Stretch | 900-1100 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity and electronic environment of the atoms within the this compound molecule.

¹H and ¹³C NMR provide fundamental information about the hydrogen and carbon skeletons, respectively. The chemical shifts of the protons and carbons are highly sensitive to their local electronic environment, which is influenced by the electron-withdrawing chlorine atoms and the aromatic tetrazole ring.

In the ¹H NMR spectrum of a related compound, 5-(2,6-dichlorophenyl)-1H-tetrazole, the aromatic protons appear as a multiplet between δ 7.47-7.53 ppm and a singlet at δ 7.74 ppm in DMSO-d₆. rsc.org For this compound, the protons on the dichlorophenyl ring would be expected to show distinct signals due to their different positions relative to the chlorine atoms and the tetrazole ring.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For 5-(2,6-dichlorophenyl)-1H-tetrazole, the carbon signals appear at δ 128.83, 130.26, 131.49, 133.53, and 161.81 ppm in DMSO-d₆. rsc.org The carbon of the tetrazole ring in 5-arylamino-1H-tetrazoles is typically observed around δ 155-157 ppm. researchgate.net

Table 2: Representative NMR Data for Dichlorophenyl Tetrazole Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent | Reference |

|---|---|---|---|---|

| ¹H | 7.47-7.53 | m | DMSO-d₆ | rsc.org |

| ¹H | 7.74 | s | DMSO-d₆ | rsc.org |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for gaining insights into its fragmentation pathways under ionization. The molecular formula of this compound is C₇H₄Cl₂N₄, corresponding to a molecular weight of approximately 215.04 g/mol . chemsrc.comuni.lunih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used for tetrazole derivatives. In positive ion mode, a common fragmentation pathway for 5-substituted 1H-tetrazoles is the elimination of hydrazoic acid (HN₃). lifesciencesite.com In negative ion mode, the characteristic fragmentation involves the loss of a nitrogen molecule (N₂). lifesciencesite.com The fragmentation pattern provides valuable structural information and can help to confirm the identity of the compound.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z | Reference |

|---|---|---|

| [M+H]⁺ | 214.98859 | uni.lu |

| [M+Na]⁺ | 236.97053 | uni.lu |

X-ray Crystallography for Three-Dimensional Structure Elucidation and Intermolecular Interactions

X-ray crystallography provides the most definitive three-dimensional structure of this compound in the solid state. This technique allows for precise determination of bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule and the spatial arrangement of the dichlorophenyl and tetrazole rings.

For a related compound, 1-(3,5-dichlorophenyl)-1H-1,2,3,4-tetrazole, the tetrazole and phenyl rings were found to be planar, but not coplanar, with a dihedral angle of 17.2(2)°. nih.gov The crystal packing of this molecule is stabilized by C-H···N intermolecular interactions. nih.gov Similar interactions would be expected to play a role in the crystal packing of this compound, influencing its macroscopic properties.

Analysis of Tautomeric Forms and Conformational Preferences in Solution and Solid State

Tetrazoles can exist in different tautomeric forms, most commonly the 1H and 2H tautomers. chemsrc.comnih.gov The relative stability of these tautomers can be influenced by the substituent on the ring and the surrounding environment (solvent or solid state). nih.gov For this compound, the substitution is at the N1 position, which generally fixes the tautomeric form.

Conformational preferences are determined by the rotation around the single bond connecting the phenyl and tetrazole rings. The dihedral angle between the two rings is a key conformational parameter. In the solid state, this angle is fixed, as determined by X-ray crystallography. In solution, there may be a degree of rotational freedom, and the preferred conformation will be a balance between steric hindrance from the ortho-chloro substituent and electronic effects. Computational studies, in conjunction with experimental data, can provide insights into the conformational landscape of the molecule in different phases.

Computational Chemistry and Theoretical Investigations of 1 2,5 Dichlorophenyl Tetrazole

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(2,5-Dichlorophenyl)tetrazole, DFT studies would provide fundamental insights into its molecular properties.

Geometric Optimization and Electronic Structure Analysis (HOMO/LUMO Energies, Energy Band Gap)

A geometric optimization using DFT would determine the most stable three-dimensional conformation of the this compound molecule. This process finds the arrangement of atoms that corresponds to the lowest energy state. From this optimized structure, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be conducted. The energies of these orbitals and the resulting energy band gap are crucial for understanding the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally indicates a more reactive molecule.

Table 1: Hypothetical DFT Electronic Structure Data for this compound No published data is available for this compound. The table below is a template for the type of data that would be generated from such a study.

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Spectroscopic Property Prediction and Interpretation

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, this would involve simulating its infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. Such theoretical spectra help in the assignment of experimental spectral bands to specific molecular vibrations, chemical shifts, and electronic transitions.

Thermodynamic Parameter Calculations (Entropy, Enthalpy, Gibbs Free Energy)

Theoretical calculations can also determine key thermodynamic parameters at different temperatures. These parameters include entropy (a measure of disorder), enthalpy (total heat content), and Gibbs free energy (energy available to do work). This information is valuable for predicting the spontaneity of reactions involving the compound and its stability under various conditions.

Table 2: Hypothetical Thermodynamic Parameters for this compound No published data is available for this compound. The table below is a template for the type of data that would be generated from such a study.

| Thermodynamic Parameter | Calculated Value at 298.15 K |

|---|---|

| Entropy (S) | Data not available |

| Enthalpy (H) | Data not available |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. A docking study would involve placing the this compound molecule into the active site of a biologically relevant target to assess its potential as an inhibitor or modulator. The results are often scored to rank potential candidates. Without published research, the specific biological targets for this compound remain speculative.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics simulations provide a view of the dynamic behavior of a molecule over time. An MD simulation of this compound, likely in a solvent environment, would reveal its conformational flexibility, how different parts of the molecule move in relation to each other, and its interactions with surrounding molecules. This provides a more realistic understanding of the molecule's behavior in a biological system compared to the static picture from geometric optimization.

Structure-Activity Relationship (SAR) Computational Analysis

Structure-Activity Relationship studies aim to understand how the chemical structure of a compound influences its biological activity. A computational SAR analysis for a series of compounds including this compound would involve correlating variations in molecular descriptors (such as electronic properties, size, and hydrophobicity) with changes in a measured biological effect. This type of analysis is crucial for optimizing lead compounds in drug development. However, such a study requires experimental biological data for a series of related compounds, which is not available for this compound in the current literature.

Theoretical Assessment of Energetic Properties (e.g., Oxygen Balance, Nitrogen Percentage)

The theoretical assessment of a chemical compound's energetic properties is a fundamental step in evaluating its potential as an energetic material. Key parameters in this assessment include the oxygen balance and nitrogen percentage, which can be calculated based on the compound's molecular formula. For this compound, with the molecular formula C₇H₄Cl₂N₄, these properties provide insight into its energetic potential. chemsrc.comuni.lu

The high nitrogen content is a desirable characteristic for energetic materials as the decomposition to form stable dinitrogen (N₂) gas is a highly exothermic process, releasing significant energy. researchgate.net Tetrazole derivatives are known for their high nitrogen content, which contributes to their high heats of formation. researchgate.nettezu.ernet.in

Oxygen balance is another critical factor, indicating how much oxygen is available within the molecule for the complete oxidation of its other elements, such as carbon and hydrogen. wikipedia.orgsciencemadness.org A zero oxygen balance suggests a perfect stoichiometric balance, while a positive balance indicates excess oxygen and a negative balance signifies a deficiency of oxygen for complete combustion. wikipedia.orgsciencemadness.org Explosives with a negative oxygen balance will produce fuel-rich decomposition products like carbon monoxide. wikipedia.org

The calculated energetic properties for this compound are detailed below.

Nitrogen Percentage

The nitrogen content of a compound is a significant contributor to its energetic properties. The high enthalpy of formation of nitrogen gas (N₂) means that compounds with a high percentage of nitrogen by mass can release a large amount of energy upon decomposition.

| Compound | Molecular Formula | Molar Mass (g/mol) | Nitrogen Content (%) |

|---|---|---|---|

| This compound | C₇H₄Cl₂N₄ | 215.04 | 26.06% |

Oxygen Balance

Oxygen balance (OB%) is a measure of the degree to which a compound can be oxidized. It is calculated based on the assumption that carbon atoms are converted to carbon dioxide and hydrogen atoms to water. For a compound with the general formula CₓHᵧOₙ, the oxygen balance is calculated to assess the efficiency of its internal oxidation. A highly negative oxygen balance, as seen in this compound, indicates a significant oxygen deficiency for the complete combustion of its carbon and hydrogen content.

| Compound | Molecular Formula | Oxygen Balance (OB%) |

|---|---|---|

| This compound | C₇H₄Cl₂N₄ | -119.04% |

Mechanistic Studies of 1 2,5 Dichlorophenyl Tetrazole in Biological Systems in Vitro Focus

Investigation of Molecular Interactions with Defined Biological Targets

The biological effects of a compound are intrinsically linked to its ability to interact with specific macromolecules in the body. For 1-(2,5-Dichlorophenyl)tetrazole, understanding these interactions is key to deciphering its mechanism of action.

Ligand Binding Mode Analysis with Receptor Proteins

Computational docking studies have been instrumental in predicting how this compound and its derivatives bind to receptor proteins. These studies suggest that halogen atoms, such as the chlorine atoms in the dichlorophenyl group, play a crucial role in the binding mode of these ligands. nih.gov The interactions are often hydrophobic in nature, with the potential for halogen bonding or sigma-hole interactions to further stabilize the ligand-receptor complex. nih.gov

For instance, in the context of cancer research, docking studies with Abelson tyrosine-protein kinase (ABL) and its mutated form, T315I, have shown that 1,5-disubstituted tetrazoles, a class to which this compound belongs, can act as potential inhibitors. nih.gov The dichlorophenyl moiety is predicted to fit into hydrophobic pockets within the kinase's active site, while the tetrazole ring may participate in hydrogen bonding or other polar interactions. nih.gov These computational models provide a structural basis for the observed biological activity and guide the design of more potent and selective inhibitors. nih.gov

A study on the crystal structure of 1-(3,5-Dichlorophenyl)-1H-1,2,3,4-tetrazole, a closely related compound, revealed that the tetrazole and phenyl rings are nearly coplanar, which can influence its binding to planar recognition sites in proteins. nih.gov The crystal packing is stabilized by intermolecular C-H···N interactions, highlighting the potential for such weak interactions in biological systems. nih.gov

| Receptor Target | Key Interactions | Predicted Outcome |

| Abelson Tyrosine Kinase (ABL) | Hydrophobic interactions with the dichlorophenyl group, potential halogen bonding. nih.gov | Inhibition of kinase activity. nih.gov |

| Mutated ABL (T315I) | Similar to wild-type ABL, with the potential for altered binding affinity due to the mutation. nih.gov | Potential to overcome drug resistance. nih.gov |

Enzyme Inhibition Mechanisms (e.g., Urease, Tyrosinase, Cholinesterases)

While specific studies on the inhibition of urease, tyrosinase, and cholinesterases by this compound are not extensively detailed in the provided results, the broader class of tetrazole derivatives has shown significant inhibitory activity against various enzymes. For example, tetrazole-linked tetrahydronicotinonitriles have been investigated as inhibitors of cholinesterases, which are key enzymes in the pathology of Alzheimer's disease. nih.gov The mechanism often involves the tetrazole moiety acting as a bioisostere for a carboxylic acid group, which can interact with active site residues. openaccessjournals.comnih.gov

Cellular Pathway Modulation Studies

Beyond direct interactions with specific proteins, this compound can influence broader cellular processes, such as apoptosis and protein expression, which are critical in both normal physiology and disease states.

Apoptosis Induction Mechanisms

The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. Studies have shown that various compounds containing the tetrazole scaffold can induce apoptosis in cancer cells. nih.govnih.gov The precise mechanism by which this compound might induce apoptosis is likely multifactorial. Inhibition of survival signaling pathways, such as those involving protein kinases, can shift the cellular balance towards apoptosis. nih.gov Furthermore, the modulation of proteins involved in the apoptotic cascade is a critical aspect of its action.

Protein Expression Modulation (e.g., Bcl-2)

The Bcl-2 family of proteins are central regulators of apoptosis. Anti-apoptotic members like Bcl-2 prevent cell death, while pro-apoptotic members promote it. The ability of a compound to modulate the expression or activity of these proteins can determine a cell's fate. While direct evidence for this compound's effect on Bcl-2 is not explicitly detailed, studies on related compounds and pathways provide valuable insights. For instance, some protein kinase C activators have been shown to down-regulate Bcl-2 mRNA levels, although this may not always translate to a decrease in Bcl-2 protein. nih.gov The phosphorylation status of Bcl-2 can also be altered, which in turn affects its function and stability. nih.govnih.gov A reduction in Bcl-2 levels or its inactivation can lead to the release of pro-apoptotic factors from the mitochondria, ultimately triggering caspase activation and cell death. nih.gov

| Cellular Process | Key Protein Target | Observed Effect of Related Compounds |

| Apoptosis | Bcl-2 | Down-regulation of mRNA, alteration of phosphorylation status. nih.gov |

| Apoptosis | Caspases | Activation as a downstream event of mitochondrial pathway. nih.gov |

Bioisosteric Replacement Strategies and Their Mechanistic Implications in Lead Optimization

A significant aspect of the medicinal chemistry of this compound lies in the concept of bioisosterism. The tetrazole ring is a well-established bioisostere for the carboxylic acid group. openaccessjournals.comnih.govbeilstein-journals.org This substitution can have profound mechanistic implications.

The tetrazole moiety mimics the acidic properties of a carboxylic acid but offers several advantages, including increased metabolic stability, improved oral bioavailability, and altered lipophilicity. openaccessjournals.combeilstein-journals.org These physicochemical changes can enhance the drug-like properties of a molecule. From a mechanistic standpoint, the tetrazole ring can engage in similar non-covalent interactions as a carboxylic acid, such as hydrogen bonding and ionic interactions, with target proteins. nih.gov

The use of this compound and its analogs in lead optimization often involves exploring how this bioisosteric replacement affects binding affinity and selectivity for a particular biological target. nih.govnih.gov For example, in the development of angiotensin II receptor blockers, replacing a carboxylic acid with a tetrazole ring led to compounds with improved pharmacological profiles. openaccessjournals.com This strategy allows medicinal chemists to fine-tune the properties of a lead compound to achieve the desired therapeutic effect. beilstein-journals.orgnih.gov

| Original Functional Group | Bioisosteric Replacement | Mechanistic Implication |

| Carboxylic Acid | Tetrazole Ring | Mimics acidity, improves metabolic stability and bioavailability, maintains key binding interactions. openaccessjournals.comnih.gov |

Structure-Activity Relationship (SAR) Derivations from In Vitro Mechanistic Data

The structure-activity relationship (SAR) of this compound and its analogs is crucial for understanding the molecular features that govern their biological activity. While data specifically on this compound is limited, SAR studies on closely related dichlorophenyltetrazole derivatives and other substituted phenyltetrazoles provide significant insights into how structural modifications influence their in vitro mechanistic behavior. These studies often focus on the substitution patterns on the phenyl ring and modifications of the tetrazole moiety itself.

Analysis of various 1-phenyltetrazole derivatives has shown that the nature and position of substituents on the phenyl ring are critical determinants of biological activity. For instance, in the context of P2X7 receptor antagonism, the substitution pattern on the phenyl ring directly attached to the tetrazole core is a key factor influencing potency. Research on 1-benzyl-5-aryltetrazoles revealed that while 2,3-disubstituted phenyl moieties can confer potent antagonist activity, other disubstituted patterns are not as well-tolerated. Specifically, a 2,5-dichloro substitution on the phenyl ring at position 5 of the tetrazole resulted in a 30- to 100-fold decrease in potency compared to the 2,3-dichloro analog. acs.org This suggests that the spatial arrangement of the chlorine atoms on the phenyl ring is critical for optimal interaction with the receptor binding site.

The following table summarizes the impact of the phenyl ring substitution pattern on the P2X7 antagonist activity of selected 1-benzyl-5-phenyltetrazole (B3050747) derivatives.

| Compound ID | Phenyl Ring Substitution at C5 | Relative Potency |

| 15d (analogue) | 2,3-Dichloro | High |

| 16d | 2,5-Dichloro | Low (30-100 fold decrease) |

| 16e | 3,4-Dichloro | Low (30-100 fold decrease) |

| 16a | Unsubstituted | Substantially less potent |

| 16b | 2-Chloro | Substantially less potent |

| 16c | 3-Chloro | Substantially less potent |

Data derived from studies on 1-benzyl-5-phenyltetrazole P2X7 antagonists. acs.org

Broader SAR studies on tetrazole derivatives corroborate the importance of the substitution on the aromatic rings. For example, in a series of tetrazole derivatives synthesized for antimicrobial activity, the presence of halogens at the meta position of a linked pyrazole (B372694) ring resulted in higher activity against all tested bacterial strains. thebioscan.com Conversely, the presence of electron-donating groups on the aromatic structures led to lower inhibitory activity. thebioscan.com This highlights a general principle where electron-withdrawing groups, such as chlorine atoms, can enhance the biological activity of tetrazole-containing compounds, although their specific positioning is paramount.

Further structural optimization studies on various tetrazole derivatives have explored modifications beyond the phenyl ring. The tetrazole ring itself is often considered a bioisosteric replacement for a carboxylic acid group, owing to its similar acidity and planar structure, but with greater metabolic stability. nih.govresearchgate.net The nature of the substituent at the C5 position of the tetrazole ring has been shown to significantly influence activity. In studies of 1,5-disubstituted tetrazoles as antiproliferative agents, variations of the aryl group at the C5 position led to a wide range of potencies. nih.gov For instance, a 4'-ethoxyphenyl group at the C5 position of the tetrazole ring exhibited the greatest antiproliferative activity. nih.gov

The general SAR principles for phenyltetrazole derivatives can be summarized as follows:

| Structural Feature | Modification | Impact on In Vitro Activity |

| Phenyl Ring Substitution | Positional Isomerism of Halogens | Critical for potency; e.g., 2,3-dichloro is favored over 2,5-dichloro for P2X7 antagonism. acs.org |

| Electron-withdrawing vs. Electron-donating groups | Electron-withdrawing groups (e.g., halogens) often enhance activity, while electron-donating groups may decrease it. thebioscan.com | |

| Tetrazole Ring | Bioisosteric replacement | Often serves as a metabolically stable substitute for a carboxylic acid. nih.govresearchgate.net |

| C5-Substituent on Tetrazole | Nature of the aryl/alkyl group | Significantly modulates biological activity across different therapeutic targets. nih.gov |

Coordination Chemistry and Materials Science Applications of Tetrazole Derivatives

Tetrazoles as Ligands in Metal Complex Formation

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Their unique structure, particularly the presence of multiple nitrogen atoms with lone pairs of electrons, makes them excellent ligands for coordinating with metal ions. The ability of the tetrazole ring to act as a bridging or terminal ligand allows for the construction of diverse metal-organic frameworks (MOFs) and coordination polymers.

The coordination can occur through different nitrogen atoms of the tetrazole ring, leading to various structural motifs. For instance, 1-substituted tetrazoles can coordinate to metal centers, and the specific substitution on the phenyl ring, such as the dichloro-substituents in 1-(2,5-Dichlorophenyl)tetrazole, can influence the electronic properties and steric hindrance of the ligand, thereby affecting the structure and stability of the resulting metal complex. Research has shown that tetrazole derivatives can form stable complexes with a range of metals, including copper, zinc, cobalt, and potassium. google.com The formation of these complexes is a key aspect of their application in various fields. For example, nitrogen-rich salts based on 5-hydrazino-1H-tetrazole form complex 3D networks through extensive hydrogen bonding between cations and anions, a property enhanced by metal coordination. rsc.orgresearchgate.net Similarly, 1,2,4,5-tetrazine (B1199680) (s-tetrazine), another nitrogen-rich heterocycle, is noted for its ability to form various ditopic and monotopic ligands that create mononuclear or binuclear complexes with metals. rsc.org

Applications in Advanced Materials Development

The versatile chemical properties of tetrazole derivatives make them valuable components in the development of advanced materials. Their high nitrogen content, thermal stability, and ability to form energetic salts are particularly noteworthy.

Components for Gas-Generating Compositions and Propellants

Tetrazole derivatives are widely researched and used as nitrogen-producing agents in gas-generating compositions, most notably for automobile airbag inflators. jes.or.jp They serve as a safer, non-azide fuel. Upon combustion, these compounds decompose to release a significant volume of nitrogen gas (N₂), which is non-toxic and inert. researchgate.net The high positive enthalpy of formation of the tetrazole ring means that this decomposition is highly energetic. mdpi.com

Various tetrazole-based compounds are evaluated for their gas-generating capabilities by mixing them with an oxidizer, such as copper(II) oxide, and analyzing the pressure and rate of gas release in a closed vessel. jes.or.jp The choice of tetrazole can be tailored to achieve desired properties like burn rate and ignitability. For instance, salts of 3,6-bis(1H-1,2,3,4-tetrazol-5-ylamino)-1,2,4,5-tetrazine are specifically patented for use in propellant compositions. osti.gov The high nitrogen content (up to 84% in compounds like 1,5-Diaminotetrazole) makes them efficient gas generators. researchgate.net Furthermore, tetrazole derivatives are considered for high-performance solid rocket propellant formulations due to their energetic nature. chemicalbook.com

| Tetrazole Compound | Heat of Formation (kJ/g) | Melting Point (°C) | Key Finding |

| 1H-Tetrazole (1HT) | 4.31 | >150 | High energy content, comparable to some conventional explosives. jes.or.jp |

| 5-Amino-1H-tetrazole (5-ATZ) | - | >200 | Commonly used as a fuel in gas generating agents. jes.or.jp |

| Guanidium 1,5-bistetrazolate (G15B) | - | <150 | Lower melting point than 5-ATZ. jes.or.jp |

| Dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate (HATO) | - | 230.3 | Exhibits excellent thermal stability and low mechanical sensitivities, making it a good candidate for composite propellants. researchgate.net |

Applications in Organic Optoelectronic Devices (e.g., OLEDs)

The application of tetrazole derivatives extends to the field of organic electronics. Specifically, 2,5-diaryl tetrazoles have been studied for their photoreactive properties. researchgate.net Upon UV irradiation, these compounds can undergo a [2+3] cycloaddition reaction, also known as a photoclick reaction, with alkenes to form highly fluorescent pyrazoline products. researchgate.net This light-induced transformation from a non-fluorescent tetrazole to a fluorescent product is the basis for their use as fluorogenic sensors. researchgate.net

This "turn-on" fluorescence capability is highly desirable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices where precise spatial and temporal control over light emission is required. While direct applications of this compound in OLEDs are not extensively documented, the fundamental photoreactivity of the diaryl tetrazole class suggests potential for developing new photo-patternable materials for electronic displays and sensors.

Role in Sensing and Filtration Technologies

The unique chemical structure of tetrazoles allows them to be incorporated into materials designed for sensing and filtration.

Vinyltetrazole-based polymers are noted for their use as components in gas separation membranes and nonwoven filter materials. bsu.by The specific properties of the polymer, influenced by the tetrazole moiety, can be tailored for selective filtration of gases or particles.

In sensing, tetrazole derivatives have been designed as fluorescent chemosensors for the detection of specific metal ions. For example, a tetrazole derivative, 1-[(1H-tetrazol-5-ylimino)methyl]naphthalen-2-ol (H₂L), was synthesized and shown to be a "turn-on" fluorescent sensor for Aluminum (Al³⁺) and Zinc (Zn²⁺) ions. researchgate.net The sensing mechanism involves the inhibition of an excited-state intramolecular proton transfer (ESIPT) process upon complexation with the metal ion, leading to a significant increase in fluorescence intensity. researchgate.net This high sensitivity and selectivity make such tetrazole-based sensors valuable for applications in environmental monitoring and biological imaging. researchgate.net

Exploiting High Nitrogen Content for Specialized Applications

The defining characteristic of the tetrazole ring is its exceptionally high nitrogen content, with four nitrogen atoms in a five-membered ring. mdpi.com This high nitrogen-to-carbon ratio results in a large positive enthalpy of formation, meaning a significant amount of energy is stored within the molecule's chemical bonds. researchgate.net

Upon decomposition, which can be initiated by heat or shock, tetrazoles release this energy along with a large volume of gaseous nitrogen (N₂). researchgate.net This property is the primary reason for their extensive use as energetic materials. researchgate.net They are considered more environmentally friendly than many traditional explosives because their main decomposition product is harmless nitrogen gas. researchgate.net

This high energy density has led to the development of numerous tetrazole-based compounds and salts for military and civilian applications, including:

Primary Explosives: Some tetrazole derivatives serve as primary explosives, used to initiate the detonation of less sensitive secondary explosives.

Propellants: As discussed, they are key ingredients in modern solid rocket propellants and gas-generating systems for applications like airbags. jes.or.jposti.govchemicalbook.com

High-Energy-Density Materials (HEDMs): Researchers are actively synthesizing novel nitrogen-rich tetrazole salts to create HEDMs with superior performance characteristics, such as high detonation velocity and pressure, combined with improved thermal stability and lower sensitivity to accidental ignition. rsc.orgresearchgate.net

Future Directions and Emerging Research Avenues for 1 2,5 Dichlorophenyl Tetrazole Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of tetrazole derivatives, traditionally reliant on methods like the [2+3] cycloaddition of nitriles and azides, is undergoing a significant transformation towards greener and more efficient practices. researchgate.net Future research on 1-(2,5-dichlorophenyl)tetrazole will likely focus on adopting these modern synthetic strategies to overcome the limitations of conventional routes, which can involve harsh conditions, toxic reagents, and lengthy reaction times. beilstein-journals.orgthieme-connect.com

Key areas of development include:

Green Chemistry Approaches: There is a growing emphasis on environmentally benign synthetic methods. dntb.gov.ua For this compound, this could involve the use of water as a solvent, solvent-free reaction conditions, or microwave-assisted synthesis to accelerate reaction times and reduce energy consumption. scielo.brrsc.org The development of reusable catalysts, such as zeolites or nanoparticles, also represents a promising avenue for sustainable production. researchgate.netrsc.org

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, enhanced safety (especially when dealing with potentially hazardous reagents like azides), and straightforward scalability. Implementing a flow-based synthesis for this compound could lead to higher purity, better yields, and a more streamlined manufacturing process.

Novel Catalytic Systems: Research into new catalysts that can facilitate tetrazole formation under milder conditions is ongoing. scielo.br For the synthesis of this compound, exploring catalysts like copper sulfate (B86663) or zinc chloride in greener solvent systems could provide more sustainable and cost-effective production routes. scielo.br

Table 1: Comparison of Synthetic Strategies for Tetrazole Derivatives

| Synthetic Method | Advantages | Disadvantages | Relevance for this compound |

|---|---|---|---|

| Conventional [3+2] Cycloaddition | Well-established, versatile | Often requires harsh conditions, toxic reagents (e.g., hydrazoic acid), long reaction times thieme-connect.com | Current primary route, but with room for significant improvement in sustainability. |

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, rapid library generation nih.govresearchgate.net | Can require extensive optimization for specific substrates | High potential for creating diverse derivatives for structure-activity relationship (SAR) studies. |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields thieme-connect.com | Scalability can be a challenge | Offers a faster, more energy-efficient method for lab-scale synthesis and optimization. |

| Flow Chemistry | Enhanced safety and control, easy scalability, high purity | Higher initial equipment cost | Ideal for safe, consistent, and large-scale production in the future. |

| Green Catalysis | Use of non-toxic and reusable catalysts, milder conditions dntb.gov.uascielo.br | Catalyst development and optimization can be time-consuming | Key for developing environmentally friendly and economically viable manufacturing processes. |

Advanced Computational Modeling for Predictive Chemical Biology and Materials Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering the ability to predict molecular properties and interactions, thereby saving significant time and resources. For this compound, advanced computational modeling will be instrumental in guiding future research.

Predictive ADME/Tox: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity of drug candidates. nih.govnih.gov Applying these models to this compound and its derivatives can help prioritize compounds with favorable pharmacokinetic profiles for further experimental investigation.

Molecular Docking and Dynamics: These techniques are crucial for understanding how a molecule interacts with a biological target at the atomic level. nih.govnih.gov By docking this compound into the binding sites of various enzymes or receptors, researchers can predict its potential biological activity and mechanism of action. nih.gov Molecular dynamics simulations can further elucidate the stability of these interactions over time. nih.gov

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of this compound, such as its HOMO-LUMO gap and dipole moment. vulcanchem.com This information is valuable for understanding its reactivity and potential applications in functional materials, such as energetic materials or components in organic electronics. rsc.org

Structure-Based Drug Design (SBDD): If a specific biological target is identified, SBDD can be used to computationally design novel derivatives of this compound with enhanced potency and selectivity. This iterative process of design, synthesis, and testing is a cornerstone of modern medicinal chemistry.

Table 2: Applications of Computational Modeling in this compound Research

| Modeling Technique | Predicted Properties | Potential Impact on Research |

|---|---|---|

| Molecular Docking | Binding affinity, interaction modes with biological targets nih.gov | Identification of potential therapeutic targets and mechanism of action. |

| Molecular Dynamics | Stability of ligand-protein complexes, conformational changes nih.gov | Validation of docking results and deeper understanding of binding kinetics. |

| ADME/Tox Prediction | Pharmacokinetic profile, potential toxicity nih.govnih.gov | Early-stage filtering of candidates to reduce late-stage failures in drug development. |

| DFT Calculations | Electronic structure, reactivity, dipole moment vulcanchem.com | Guiding the design of functional materials and understanding chemical stability. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity | Rational design of more potent analogues. |

Exploration of Novel Biological Targets and Mechanistic Pathways for Therapeutic Research

The tetrazole scaffold is a well-known bioisostere for the carboxylic acid group, a feature that has led to its incorporation into numerous approved drugs. beilstein-journals.orgnih.gov This, combined with the diverse biological activities reported for tetrazole derivatives—including anticancer, antimicrobial, and anti-inflammatory properties—suggests that this compound holds significant therapeutic potential waiting to be explored. researchgate.net

Future research should focus on:

Broad-Spectrum Biological Screening: Subjecting this compound to a wide range of biological assays will be the first step in identifying its potential therapeutic applications. This could include screening against panels of cancer cell lines, various bacterial and fungal strains, and key enzymes involved in inflammatory diseases like cyclooxygenases (COX-1/COX-2). nih.govnih.gov

Target Identification and Validation: For any identified biological activity, the next crucial step is to determine the specific molecular target. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to uncover the proteins or pathways with which this compound interacts.

Mechanistic Studies: Once a target is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its effect. For instance, if it shows anticancer activity, research would need to determine if it induces apoptosis, inhibits cell cycle progression, or interferes with specific signaling pathways.

Exploration as an Enzyme Inhibitor: The tetrazole ring is known to interact with metallic centers in enzymes. acs.org This makes metalloenzymes a particularly interesting class of potential targets for this compound.

Integration with Emerging Technologies in Chemical Biology and Functional Materials Science

The convergence of chemistry with other scientific disciplines is opening up new frontiers for research. The unique properties of the tetrazole ring—rich in nitrogen and electronically distinct—make compounds like this compound suitable candidates for exploration with emerging technologies.

Chemical Probes and Bioorthogonal Chemistry: Derivatives of this compound could be functionalized to serve as chemical probes for studying biological systems. By incorporating reporter tags or bioorthogonal handles, these probes could be used to visualize and track their molecular targets within living cells, providing invaluable insights into biological processes.

High-Throughput Screening (HTS): The development of efficient and scalable synthetic routes, as discussed in section 7.1, will enable the creation of large libraries of this compound analogues. These libraries can then be rapidly screened using HTS technologies to identify hit compounds for a wide array of therapeutic targets.

Functional Materials Development: The high nitrogen content and thermal stability of the tetrazole ring are properties sought after in the field of energetic materials. rsc.orgnih.gov Further research could investigate the energetic properties of this compound and its derivatives. Additionally, its aromatic and polar nature could be exploited in the design of novel polymers or coatings with specific electronic or physical properties.

Drug Delivery Systems: The tetrazole moiety can influence physicochemical properties like lipophilicity and metabolic stability. beilstein-journals.org Future studies could explore the incorporation of the this compound scaffold into more complex drug delivery systems or as a component of peptidomimetics to improve the therapeutic profile of other active agents. acs.org

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions. For example, 1-(2,5-Dichlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonitrile was validated via distinct aromatic proton shifts (δ 7.2–8.1 ppm) and carbon signals for the tetrazole ring .

- HPLC : Quantifies purity (>95%) and detects byproducts.

- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ peak at m/z 258.1).

Advanced Consideration : X-ray crystallography or DFT calculations can resolve ambiguous structural features, such as tautomerism in the tetrazole ring .

How can computational methods predict the biological activity of this compound derivatives?

Q. Advanced Research Focus

- Molecular Docking : Simulates binding interactions with target enzymes (e.g., fungal CYP51). Derivatives with halogen substituents show enhanced binding affinity due to hydrophobic interactions .

- QSAR Modeling : Correlates substituent electronic properties (e.g., Hammett σ values) with antifungal activity. For instance, electron-withdrawing groups (Cl, CF₃) at the phenyl ring improve potency .

- ADMET Prediction : Evaluates pharmacokinetic properties (e.g., logP < 3.5 for optimal membrane permeability).

What strategies are effective in enhancing the hydrolytic stability of this compound under physiological conditions?

Q. Advanced Research Focus

- Salt Formation : Nitrate salts (e.g., imidazolium nitrate derivatives) improve stability in aqueous media by reducing degradation rates .

- Formulation Additives : Co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes mitigate hydrolysis .

- Structural Modifications : Introducing methyl groups at the tetrazole N1 position sterically hinders nucleophilic attack .

How do structural modifications at specific positions of the tetrazole ring affect the compound's antifungal efficacy?

Q. Advanced Research Focus

- Position 1 : Alkyl or aryl substituents (e.g., 2,4-dichlorophenyl) enhance lipophilicity, improving membrane penetration .

- Position 5 : Electron-deficient groups (e.g., CN, CF₃) increase electrophilicity, boosting interactions with fungal enzyme active sites .

- Hybrid Derivatives : Conjugation with imidazole or triazole moieties (e.g., 1H-1,2,4-triazole-1-yl-ethanone derivatives) broadens antifungal spectra .

Q. Basic Research Focus

- Nucleophilic Substitution : React this compound with alkyl halides in DMF/K₂CO₃ to introduce alkyl chains .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) adds triazole moieties for bioactivity enhancement .

- Schiff Base Formation : Condensation with substituted benzaldehydes under acidic conditions yields imine-linked derivatives .

Advanced Consideration : Flow chemistry enables rapid screening of reaction conditions for novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.